molecular formula C12H16N2O3S B152830 Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate CAS No. 1666113-04-7

Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

Cat. No. B152830
M. Wt: 268.33 g/mol
InChI Key: ZILVRYHBTINJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the properties and reactivity of similar structures. For instance, the structure and reactivity of substituted pyrroles and pyridines, as well as their interactions with various substituents, are explored in these studies .

Synthesis Analysis

The synthesis of pyrrolidine derivatives and related compounds is a topic of interest in several papers. For example, the synthesis of pyridine derivatives with various substituents has been described, which could be analogous to the synthesis of pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate . Additionally, the use of chlorosulfonyl isocyanate (CSI) for the cyanation of pyrroles is discussed, which could potentially be applied to the synthesis of pyrrolidine-2-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction techniques and spectroscopic analysis. For instance, the crystal structure of a solvated pyrrolidine derivative has been studied, providing insights into the conformation and bonding of the molecule . Similarly, the structure of pyridine derivatives has been confirmed by single crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of pyrrolidine and pyridine derivatives with various reagents and under different conditions has been investigated. The kinetics of reactions involving substituted pyrroles and pyridines with electron-donating and electron-withdrawing substituents have been correlated using Bronsted and Hammett equations . Additionally, the methanolysis of pyridine-2-carbonitrile in the presence of metal salts has been studied, which could provide insights into the reactivity of pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate with similar metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and pyridine derivatives are influenced by their molecular structure and substituents. The optical properties of some pyridine derivatives have been investigated using UV-vis absorption and fluorescence spectroscopy, which could be relevant to the study of pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate . The influence of substituents on the emission spectra and the effects of solvents on the fluorescence properties have been interpreted, which can be important for understanding the behavior of similar compounds .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Formation of Thiazole and Pyrimidine Derivatives : Aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to produce 5-amino-2-(alkylamino)-4-cyanothiazoles and 5-amino-2-(arylamino)-4-cyanothiazoles. These compounds can further react with amidines or ortho esters to afford thiazolo [5,4-d] pyrimidines (Freeman & Kim, 1991).

Microbiological Activity

  • Synthesis and Antimicrobial Activity : Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives has been reported, with significant bacteriostatic and antituberculosis activity observed in some derivatives (Miszke et al., 2008).
  • Antibacterial Properties of Cyanopyridine Derivatives : New cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile demonstrated antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Polymerization and Material Science

  • Photopolymerization Processes : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives were shown to be effective as fluorescent molecular sensors for monitoring photopolymerization processes and also as co-initiators for cationic and free-radical polymerization under near UV light (Ortyl et al., 2019).

Medical Research

  • Anti-Diabetic Activity : Pyrrolidine-2-carbonitrile derived ligands exhibited significant anti-diabetic activity in SHR-STZ animal models. Compounds like 1-(2(5-methylisoxazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile showed strong anti-diabetic effects, demonstrating their potential as candidates for further research (Udugade & Gawade, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methylbenzenesulfonic acid;pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILVRYHBTINJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

CAS RN

1666113-04-7
Record name pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Reactant of Route 3
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Reactant of Route 4
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Reactant of Route 6
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate

Citations

For This Compound
2
Citations
K Jansen, L Heirbaut, R Verkerk… - Journal of medicinal …, 2014 - ACS Publications
… )-1-((S)-2-cyanopyrrolidin-1-yl)-1-oxopropan-2-ylcarbamate was prepared according to general procedure A using (S)-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate and (R)-2-(…
Number of citations: 174 pubs.acs.org
S Benramdane, J De Loose, O Beyens… - …, 2022 - Wiley Online Library
Vildagliptin is a marketed DPP4 inhibitor, used in the management of type 2 diabetes. The molecule also has notable DPP8/9 affinity, with some preference for DPP9. Therefore, we …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.